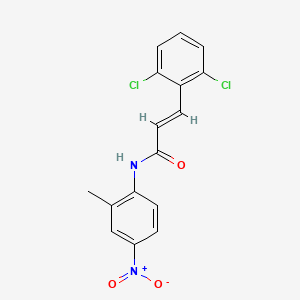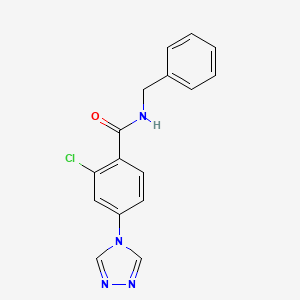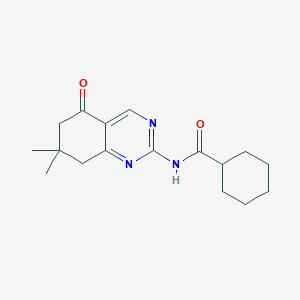
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of herbicides. DCPA is widely used in agriculture to control weeds in various crops such as corn, soybeans, and vegetables. The compound is also used in turf management to control weeds in golf courses, parks, and other recreational areas.
作用机制
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide works by inhibiting the growth of weeds. The compound is taken up by the roots of the plant and translocated to the growing points, where it interferes with cell division and elongation. This leads to stunted growth and eventually death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to affect the activity of several enzymes involved in plant growth and development. The compound also alters the levels of certain plant hormones, such as auxins and cytokinins, which play a crucial role in regulating plant growth.
实验室实验的优点和局限性
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The compound is easy to synthesize and has a low toxicity profile, making it a safe and convenient choice for researchers. However, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not effective against all types of weeds and may require multiple applications to achieve complete control.
未来方向
There are several areas of research that can be explored in the future regarding 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. Some of these include:
1. Development of new formulations that can enhance the efficacy of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide against resistant weed species.
2. Study of the long-term effects of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on soil health and microbial communities.
3. Investigation of the impact of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on non-target organisms such as insects and birds.
4. Identification of new molecular targets for 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide that can improve its herbicidal activity.
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a widely used herbicide that has been extensively studied for its herbicidal properties. The compound works by inhibiting the growth of weeds and has a low toxicity profile, making it a safe and convenient choice for use in crops and laboratory experiments. However, there are several areas of research that can be explored in the future to improve the efficacy and safety of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
合成方法
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-methyl-4-nitrophenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to yield 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
科学研究应用
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been extensively studied for its herbicidal properties. The compound has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is also known to have a low toxicity profile and is considered safe for use in crops.
属性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-9-11(20(22)23)5-7-15(10)19-16(21)8-6-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGQAWZTMKKRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5458095.png)

![methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5458113.png)
![methyl 2-(4-fluorobenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458118.png)
![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)
![4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5458135.png)
![7-acetyl-6-(2-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458141.png)

![2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine](/img/structure/B5458154.png)
![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)